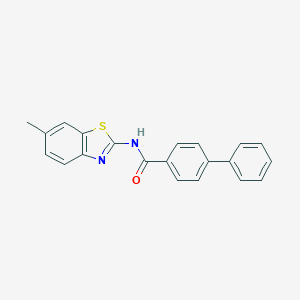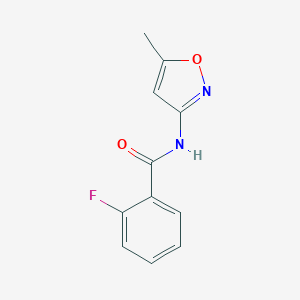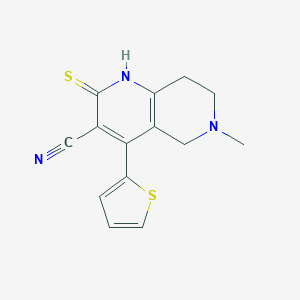
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as 3,4,5-trimethoxy-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide or 3,4,5-Trimethoxy-N-(6-methyl-benzothiazol-2-yl)-benzamide, is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it inhibits tubulin polymerization, which is a critical process in cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways. Its inhibition of tubulin polymerization affects the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . The down-regulation of ERK2 protein and inhibition of ERKs phosphorylation can lead to the disruption of several cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The compound’s potent bioactivity effects suggest that it has good bioavailability .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKEHZIPQQEDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)



![4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B437984.png)


![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)


